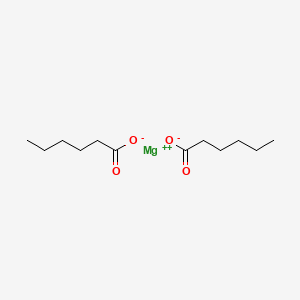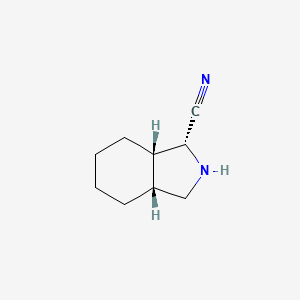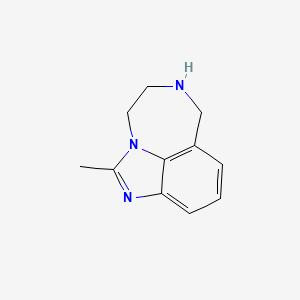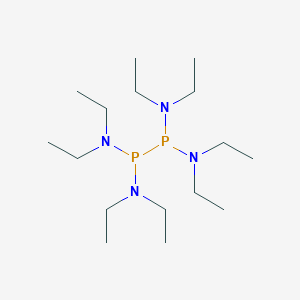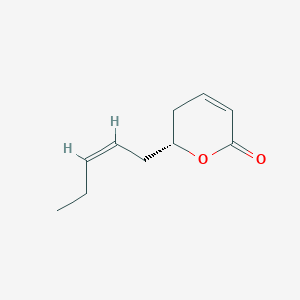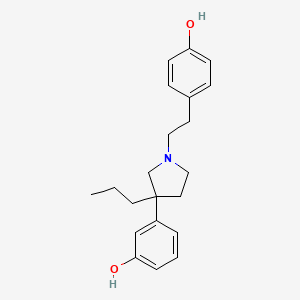
3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol is a bioactive chemical compound known for its unique structure and properties It is a phenolic compound with a complex molecular structure that includes a pyrrolidine ring, a hydroxyphenethyl group, and a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Attachment of the Hydroxyphenethyl Group: The hydroxyphenethyl group is introduced through a nucleophilic substitution reaction.
Introduction of the Propyl Chain: The propyl chain is added via an alkylation reaction.
The reaction conditions for these steps may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to ensure consistency and high-quality output.
化学反応の分析
Types of Reactions
m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced phenolic derivatives.
科学的研究の応用
m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol can be compared with other similar compounds, such as:
Phenol, m-(1-(p-hydroxyphenethyl)-3-isopropyl-3-pyrrolidinyl)-, hydrochloride, hydrate: This compound has a similar structure but with an isopropyl group instead of a propyl chain.
Other Phenolic Compounds: Compounds with similar phenolic structures but different substituents can be compared to highlight the unique properties of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol.
The uniqueness of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol lies in its specific combination of functional groups and its resulting chemical and biological properties.
特性
CAS番号 |
27544-75-8 |
|---|---|
分子式 |
C21H27NO2 |
分子量 |
325.4 g/mol |
IUPAC名 |
3-[1-[2-(4-hydroxyphenyl)ethyl]-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C21H27NO2/c1-2-11-21(18-4-3-5-20(24)15-18)12-14-22(16-21)13-10-17-6-8-19(23)9-7-17/h3-9,15,23-24H,2,10-14,16H2,1H3 |
InChIキー |
LRMYMYHAGWQOEO-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCN(C1)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


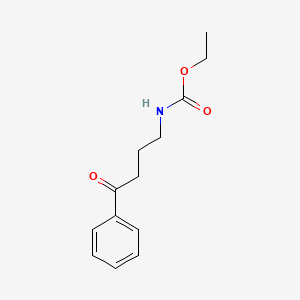
![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
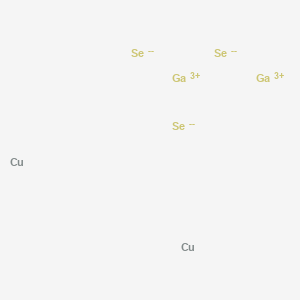

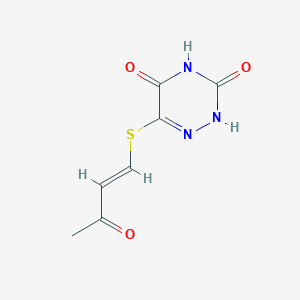
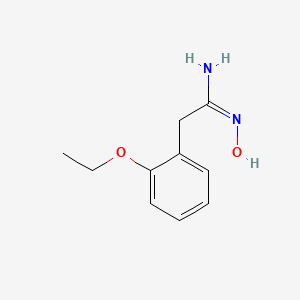
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
